PFI-2

Description

Properties

IUPAC Name |

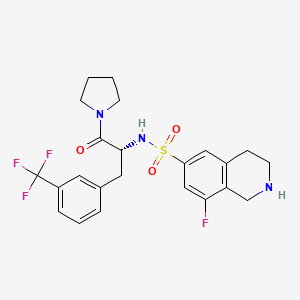

8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O3S/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKGSPAAPQRPBW-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PFI-2: A Deep Dive into its Mechanism of Action as a SETD7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7. We will delve into its inhibitory kinetics, binding mode, and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: A Cofactor-Dependent, Substrate-Competitive Inhibitor

(R)-PFI-2 is a first-in-class small molecule inhibitor that potently and selectively targets the methyltransferase activity of human SETD7.[1][2][3] Its mechanism of action is characterized as an unusual cofactor-dependent and substrate-competitive inhibition.[1][3][4] This means that this compound's binding to SETD7 is enhanced by the presence of the methyl donor cofactor, S-adenosylmethionine (SAM), and it directly competes with the protein substrate for binding to the enzyme's active site.[1][3]

The high potency of (R)-PFI-2 is demonstrated by its low nanomolar inhibition constants.[1][3] In contrast, its enantiomer, (S)-PFI-2, is approximately 500-fold less active, highlighting the stereospecificity of the interaction and making it an excellent negative control for in-cell studies.[1][3][5]

Structural Insights into this compound Binding

Crystallographic studies of the SETD7-(R)-PFI-2-SAM ternary complex reveal that (R)-PFI-2 binds within the substrate peptide-binding groove of SETD7.[2][3] It occupies the channel where the target lysine of the substrate protein would normally bind.[1][3] A key feature of this interaction is a direct contact between the inhibitor and the methyl group of the cofactor SAM, explaining the cofactor-dependent nature of the inhibition.[1][3] The binding of (R)-PFI-2 induces a specific conformation in the post-SET loop of the enzyme, further stabilizing the inhibitor-enzyme complex.[2][3]

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound against SETD7 and its selectivity over other methyltransferases have been extensively characterized through various biochemical assays.

| Compound | Target | Assay Type | IC50 (nM) | Ki (app) (nM) | Selectivity | Reference |

| (R)-PFI-2 | Human SETD7 | Radioactivity-based | 2.0 ± 0.2 | 0.33 ± 0.04 | >1000-fold vs. 18 other PMTs & DNMT1 | [3] |

| (S)-PFI-2 | Human SETD7 | Radioactivity-based | 1000 ± 100 | - | - | [3][5] |

PMTs: Protein Methyltransferases; DNMT1: DNA Methyltransferase 1

Experimental Protocols

In Vitro SETD7 Inhibition Assay (Radioactivity-based)

This protocol describes a robust method for determining the in vitro potency of inhibitors against SETD7 using a radioactivity-based filter binding assay.

Materials:

-

Recombinant human SETD7 protein

-

Histone H3 (1-25) peptide substrate

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 0.01% Tween-20

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

Phosphocellulose filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 5 µL of the diluted this compound solution or DMSO (for control).

-

Add 20 µL of a solution containing SETD7 (final concentration ~1 nM) and H3 (1-25) peptide (final concentration at its Km value) in Assay Buffer.

-

Pre-incubate the enzyme, substrate, and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of ³H-SAM (final concentration at its Km value) in Assay Buffer.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Transfer 90 µL of the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate three times with 100 µL of 75 mM phosphoric acid.

-

Dry the plate and add 50 µL of scintillation fluid to each well.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Chemoproteomics for Target Engagement in Cells

This protocol outlines a method to confirm the engagement of this compound with endogenous SETD7 in a cellular context using a biotinylated derivative of this compound.

Materials:

-

MCF7 cells

-

(R)-PFI-2

-

Biotinylated (R)-PFI-2 probe

-

Cell lysis buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads

-

SDS-PAGE gels

-

Anti-SETD7 antibody

-

Western blotting reagents and equipment

Procedure:

-

Culture MCF7 cells to ~80% confluency.

-

Pre-treat the cells with increasing concentrations of (R)-PFI-2 for 2 hours.

-

Add the biotinylated (R)-PFI-2 probe to the cells and incubate for another 2 hours.

-

Wash the cells with PBS and lyse them using cell lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with streptavidin-agarose beads overnight at 4°C to pull down proteins bound to the biotinylated probe.

-

Wash the beads extensively with lysis buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-SETD7 antibody to detect the amount of SETD7 pulled down.

-

A dose-dependent decrease in the amount of pulled-down SETD7 with increasing concentrations of pre-treatment (R)-PFI-2 indicates competitive binding and target engagement.[1]

Signaling Pathways and Logical Relationships

Mechanism of SETD7 Inhibition by this compound

The following diagram illustrates the competitive inhibition mechanism of this compound.

Caption: Competitive inhibition of SETD7 by (R)-PFI-2.

Experimental Workflow for Chemoproteomics

The diagram below outlines the workflow for assessing the target engagement of this compound in a cellular context.

Caption: Chemoproteomics workflow for this compound target engagement.

Cellular Effects and Downstream Pathways

In cellular models, (R)-PFI-2 treatment has been shown to phenocopy the effects of SETD7 genetic deletion.[1] One of the key signaling pathways modulated by SETD7 and consequently by this compound is the Hippo pathway.[1][6] SETD7 methylates the transcriptional coactivator Yes-associated protein (YAP), a central component of the Hippo pathway, leading to its cytoplasmic retention.[4] Inhibition of SETD7 by (R)-PFI-2 leads to a rapid alteration in YAP localization, demonstrating the dynamic regulation of this pathway by SETD7's methyltransferase activity.[1][6]

This compound's Impact on the Hippo Signaling Pathway

The following diagram illustrates how this compound inhibition of SETD7 affects the Hippo signaling pathway.

Caption: this compound modulates the Hippo pathway via SETD7 inhibition.

References

- 1. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [PDF] (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells | Semantic Scholar [semanticscholar.org]

PFI-2: A Technical Guide to the Discovery and Development of a Potent and Selective SETD7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of (R)-PFI-2, a first-in-class, potent, and selective inhibitor of the methyltransferase SETD7. It is intended to serve as a comprehensive resource for researchers utilizing PFI-2 as a chemical probe to investigate the biological functions of SETD7.

Introduction

SET domain-containing lysine methyltransferase 7 (SETD7) is a protein lysine methyltransferase implicated in a wide array of cellular signaling pathways and disease processes.[1][2] It has been shown to methylate both histone and non-histone protein substrates, thereby regulating gene expression, cell cycle progression, and DNA repair.[3][4] The diverse roles of SETD7 have made it an attractive target for therapeutic intervention.[4] (R)-PFI-2 is a potent and selective small-molecule inhibitor of SETD7 that serves as a critical tool for elucidating the physiological and pathological functions of this enzyme.[1][2][5]

Discovery and Development

(R)-PFI-2 was identified through a high-throughput screen of a 150,000-compound library from Pfizer's collection.[2][6] The initial hit compound had an IC50 of 2.1 μM.[2] Subsequent structure-guided medicinal chemistry efforts, focused on improving potency and cell permeability, led to the development of (R)-PFI-2, which exhibited over a 100-fold improvement in inhibitory activity against recombinant SETD7.[2]

The development process also yielded the (S)-enantiomer, (S)-PFI-2, which is approximately 500-fold less active, making it an ideal negative control for cellular experiments.[1][2] Additionally, a biotinylated derivative of (R)-PFI-2 was synthesized for use in chemoproteomics studies to confirm target engagement in cells.[1][5]

Physicochemical Properties and In Vitro Activity

(R)-PFI-2 is characterized by its high potency, selectivity, and favorable physicochemical properties for use as a chemical probe in cellular assays.[7]

Table 1: Physicochemical and Pharmacokinetic Properties of (R)-PFI-2

| Property | Value | Reference |

| Molecular Weight | 499.52 g/mol (free base) | [3] |

| Chemical Formula | C23H25F4N3O3S | [3] |

| Aqueous Solubility | 285 μM | [7] |

| LogD (pH 7.4) | 2.3 | [7] |

| Cell Permeability (MDCK) | 6.48 × 10⁻⁶ cm/sec | [7] |

Table 2: In Vitro Inhibitory Activity of this compound Enantiomers against SETD7

| Compound | IC50 (nM) | Ki (app) (nM) | Reference |

| (R)-PFI-2 | 2.0 ± 0.2 | 0.33 ± 0.04 | [2] |

| (S)-PFI-2 | 1000 ± 100 | Not Reported | [8] |

(R)-PFI-2 demonstrates remarkable selectivity for SETD7. It was profiled against a panel of 18 other human protein methyltransferases and DNMT1, showing over 1,000-fold selectivity.[2][6][9] Furthermore, it was found to be inactive against a broader panel of 134 kinases, GPCRs, and ion channels.[2][6]

Mechanism of Action

(R)-PFI-2 exhibits a unique, cofactor-dependent and substrate-competitive mechanism of inhibition.[1][7] X-ray crystallography studies revealed that (R)-PFI-2 binds to the substrate peptide-binding groove of SETD7, including the lysine-binding channel.[1] Notably, it also makes direct contact with the methyl group of the cofactor S-adenosylmethionine (SAM).[1] This dual interaction contributes to its high potency and selectivity.

The binding of (R)-PFI-2 is dependent on the presence of SAM, as demonstrated by surface plasmon resonance (SPR) experiments where no binding was observed in the absence of the cofactor.[6]

Caption: Mechanism of (R)-PFI-2 Inhibition of SETD7.

Cellular Activity and Modulation of the Hippo Pathway

(R)-PFI-2 is cell-active and has been instrumental in elucidating the role of SETD7 in the Hippo signaling pathway.[1][7] The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is associated with cancer.[2] A key effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP).[1][2]

Inhibition of SETD7 by (R)-PFI-2 in murine embryonic fibroblasts phenocopies the genetic deletion of Setd7, leading to a decrease in the expression of YAP target genes.[1] In confluent MCF7 human breast cancer cells, treatment with (R)-PFI-2 results in a rapid and dose-dependent increase in nuclear YAP localization.[1][6] This suggests that SETD7 activity is continuously required to maintain YAP in the cytoplasm in these cells.[1]

Caption: (R)-PFI-2 modulates the Hippo pathway by inhibiting SETD7.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of (R)-PFI-2 in research. The following sections provide an overview of the key assays used in the characterization of this inhibitor.

SETD7 In Vitro Inhibition Assay (Scintillation Proximity Assay)

This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated histone H3 peptide substrate.

Materials:

-

Recombinant human SETD7

-

(R)-PFI-2 and (S)-PFI-2

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Biotinylated H3 (1-25) peptide

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

Add the inhibitor or DMSO (control) to the wells of a 384-well plate.

-

Add a solution containing SETD7 enzyme, biotinylated H3 peptide, and unlabeled SAM to each well.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing streptavidin-coated SPA beads in a stop buffer (e.g., containing unlabeled SAM and EDTA).

-

Incubate the plate to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

Caption: Workflow for the SETD7 Scintillation Proximity Assay.

Cellular YAP Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of YAP in response to treatment with this compound.

Materials:

-

MCF7 cells

-

(R)-PFI-2 and (S)-PFI-2

-

Cell culture medium and supplements

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against YAP

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

Antifade mounting medium

Procedure:

-

Seed MCF7 cells on glass coverslips in a multi-well plate and grow to confluence.

-

Treat the cells with various concentrations of (R)-PFI-2, (S)-PFI-2, or DMSO for a specified time (e.g., 2 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-YAP antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP.

Synthesis

The chemical synthesis of (R)-PFI-2 is a multi-step process. A detailed protocol is provided in the supplementary information of the primary publication by Barsyte-Lovejoy et al. (2014) in PNAS. The synthesis involves the coupling of a chiral amine intermediate with a sulfonyl chloride, followed by further modifications to yield the final product.

Clinical Development

As of the date of this document, (R)-PFI-2 is considered a preclinical chemical probe. There is no publicly available information to suggest that (R)-PFI-2 has entered into clinical trials. Its primary application remains as a research tool to investigate the biology of SETD7.

Conclusion

(R)-PFI-2 is a highly potent, selective, and cell-active inhibitor of SETD7 that has been instrumental in advancing our understanding of this important methyltransferase. Its well-characterized mechanism of action, favorable physicochemical properties, and the availability of a negative control make it an invaluable tool for the research community. This guide provides the essential information for the effective use of (R)-PFI-2 in both in vitro and cellular studies aimed at further dissecting the roles of SETD7 in health and disease.

References

- 1. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.unipd.it [bio.unipd.it]

- 3. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

PFI-2 Mediated Regulation of YAP Localization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism by which PFI-2, a potent and selective inhibitor of the methyltransferase SETD7, regulates the subcellular localization of Yes-associated protein (YAP). YAP is a critical transcriptional co-activator and a key downstream effector of the Hippo signaling pathway, which plays a central role in organ size control, cell proliferation, and tumorigenesis. The nuclear translocation of YAP is a pivotal event for its oncogenic activity. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols, and illustrates the relevant biological pathways and experimental workflows.

Introduction: The Hippo Pathway and YAP

The Hippo signaling pathway is a crucial regulator of tissue growth and homeostasis. When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP. Phosphorylated YAP is sequestered in the cytoplasm through its interaction with 14-3-3 proteins and is subsequently targeted for degradation. Conversely, when the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to transcription factors, primarily the TEAD family, to induce the expression of genes that promote cell proliferation and inhibit apoptosis.

This compound: A Selective SETD7 Inhibitor

This compound is a first-in-class, potent, and highly selective small molecule inhibitor of the methyltransferase SETD7. It operates through a cofactor-dependent and substrate-competitive mechanism, occupying the substrate peptide binding groove of SETD7. The (R)-enantiomer of this compound is significantly more active than its (S)-enantiomer, making the latter an excellent negative control for experiments.

Table 1: Potency and Selectivity of this compound

| Compound | Target | IC50 (nM) | Ki app (nM) |

| (R)-PFI-2 | SETD7 | 2.0 ± 0.2 | 0.33 ± 0.04 |

| (S)-PFI-2 | SETD7 | 1000 ± 100 | >500 |

Data compiled from Barsyte-Lovejoy et al. (2014).

Mechanism of this compound-Mediated YAP Regulation

Recent studies have identified SETD7 as a key regulator of YAP localization and Hippo pathway signaling. SETD7 directly methylates YAP, and this methylation is crucial for its cytoplasmic retention. By inhibiting the methyltransferase activity of SETD7, this compound treatment phenocopies the effects of SETD7 deficiency. This inhibition leads to a rapid alteration in YAP localization, specifically promoting its translocation into the nucleus. This suggests a continuous and dynamic regulation of YAP's subcellular distribution by SETD7.

Signaling Pathway

The inhibition of SETD7 by this compound disrupts the normal cytoplasmic sequestration of YAP, leading to its nuclear accumulation and subsequent activation of target gene transcription.

PFI-2: A Technical Guide to its Application as a Chemical Probe for SETD7 Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PFI-2, a potent and selective chemical probe for the lysine methyltransferase SETD7. This document details its biochemical and cellular activity, selectivity profile, and mechanism of action. Furthermore, it offers detailed experimental protocols for key assays and visualizes relevant signaling pathways to facilitate the use of this compound in studying SETD7 function.

Introduction to this compound

(R)-PFI-2 is a first-in-class, cell-active inhibitor of human SETD7.[1] Its discovery and characterization have provided a valuable tool to the scientific community for dissecting the diverse cellular roles of this methyltransferase.[2] this compound exhibits high potency and selectivity, making it a superior chemical probe for investigating SETD7-mediated signaling pathways.[3][4] Its enantiomer, (S)-PFI-2, is approximately 500-fold less active and serves as an excellent negative control for experiments.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its less active enantiomer, (S)-PFI-2.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Compound | Target | IC50 (nM) | Ki(app) (nM) |

| (R)-PFI-2 | SETD7 | 2.0 ± 0.2 | 0.33 ± 0.04 |

| (S)-PFI-2 | SETD7 | 1000 ± 100 | Not reported |

Data compiled from multiple sources.[2][3][4]

Table 2: Selectivity Profile of (R)-PFI-2

| Target | Fold Selectivity vs. SETD7 |

| 18 other protein methyltransferases | >1000 |

| DNMT1 | >1000 |

| 134 other kinases, GPCRs, and ion channels | No significant activity at 10 µM |

Data compiled from multiple sources.[2][4]

Mechanism of Action

(R)-PFI-2 acts as a potent inhibitor of SETD7 through an unusual cofactor-dependent and substrate-competitive mechanism.[1][2] It occupies the substrate peptide binding groove of SETD7, including the lysine-binding channel.[2] Interestingly, the binding of (R)-PFI-2 to SETD7 is significantly enhanced in the presence of the cofactor S-adenosylmethionine (SAM).[5]

Experimental Protocols

This section provides detailed protocols for key experiments utilizing this compound to probe SETD7 function.

In Vitro SETD7 Inhibition Assay (Scintillation Proximity Assay)

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate by SETD7.

Materials:

-

Recombinant human SETD7 (full-length)

-

Histone H3 (1-25) peptide (biotinylated)

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

(R)-PFI-2 and (S)-PFI-2

-

Assay Buffer: 50 mM HEPES pH 8.0, 0.005% Tween-20, 5 µg/mL BSA, 1 mM TCEP

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

384-well microplates

Procedure:

-

Prepare a solution of SETD7 enzyme in assay buffer to a final concentration of 4 nM.

-

Prepare serial dilutions of (R)-PFI-2 and (S)-PFI-2 in DMSO, and then dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

Add 5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the 4 nM SETD7 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Prepare a substrate mix containing 4 µM biotinylated H3(1-25) peptide and 4 µM [³H]-SAM in assay buffer.

-

Initiate the reaction by adding 10 µL of the substrate mix to each well. The final concentrations will be 2 nM SETD7, 2 µM peptide, and 2 µM SAM.

-

Incubate the reaction for 3 hours at room temperature.[6][7]

-

Terminate the reaction by adding 10 µL of 5 mg/mL streptavidin-coated SPA beads suspended in PBS.

-

Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

-

Read the plate on a scintillation counter (e.g., MicroBeta Trilux).

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This assay determines the binding of this compound to SETD7 in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

MCF7 or other suitable cell line

-

(R)-PFI-2

-

PBS and appropriate cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-SETD7 antibody

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with varying concentrations of (R)-PFI-2 or DMSO (vehicle control) for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble SETD7 in each sample by Western blotting using an anti-SETD7 antibody.

-

Quantify the band intensities to determine the melting curve and the thermal shift induced by this compound.

Immunofluorescence Assay for YAP Localization

This protocol describes the use of immunofluorescence to visualize the subcellular localization of the transcriptional co-activator YAP, a known substrate of SETD7, in response to this compound treatment.

Materials:

-

MCF7 or other suitable cell line grown on coverslips

-

(R)-PFI-2 and (S)-PFI-2

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA in PBS

-

Primary antibody: anti-YAP antibody

-

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Seed cells on coverslips and grow to the desired confluency.

-

Treat cells with (R)-PFI-2, (S)-PFI-2, or DMSO for the desired time (e.g., 1-4 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-YAP antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and quantify the nuclear-to-cytoplasmic ratio of YAP fluorescence using a fluorescence microscope and image analysis software.

Chemoproteomics Workflow for Target Identification

This workflow utilizes a biotinylated derivative of (R)-PFI-2 to identify its cellular binding partners.

Materials:

-

Biotinylated (R)-PFI-2 analog

-

(R)-PFI-2 (as a competitor)

-

Cell line of interest

-

Cell lysis buffer

-

Streptavidin-conjugated beads (e.g., magnetic beads)

-

Wash buffers

-

Elution buffer

-

Reagents for on-bead digestion (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS instrumentation and analysis software

Procedure:

-

Cell Treatment: Treat cells with either DMSO, biotinylated this compound, or a combination of biotinylated this compound and an excess of non-biotinylated (R)-PFI-2 (as a competitor) for a defined period.

-

Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

-

Affinity Purification: Incubate the cell lysates with streptavidin beads to capture the biotinylated probe and its interacting proteins.

-

Washing: Thoroughly wash the beads to remove non-specific binders.

-

On-Bead Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins that were specifically pulled down with the biotinylated probe by comparing the results from the different treatment groups. Proteins that are competed off by the non-biotinylated this compound are considered specific binders.

SETD7 Signaling Pathways and the Effect of this compound

SETD7 is implicated in a multitude of cellular signaling pathways through the methylation of both histone and non-histone substrates.[8][9] this compound, by inhibiting the catalytic activity of SETD7, can be used to dissect the roles of these methylation events.

Hippo Signaling Pathway

SETD7 methylates the transcriptional co-activator YAP, a key component of the Hippo pathway.[10] This methylation promotes the cytoplasmic retention of YAP, thereby inhibiting its transcriptional activity.[9] Treatment with (R)-PFI-2 leads to decreased YAP methylation and its subsequent translocation to the nucleus, resulting in the activation of YAP target genes.[2]

Caption: this compound inhibits SETD7, preventing YAP methylation and promoting its nuclear translocation and activity.

Wnt/β-catenin Signaling Pathway

SETD7 can negatively regulate the Wnt/β-catenin pathway by methylating β-catenin, which promotes its degradation.[9] Inhibition of SETD7 with this compound could therefore lead to the stabilization of β-catenin and activation of Wnt target genes.[11]

Caption: this compound inhibition of SETD7 can lead to β-catenin stabilization and activation of Wnt signaling.

p53 Signaling Pathway

SETD7-mediated methylation of p53 at lysine 372 (K372) is reported to stabilize and activate p53, promoting the transcription of its target genes like p21.[9] The use of this compound can help elucidate the biological contexts in which this regulation is critical.

Caption: this compound can be used to study the role of SETD7-mediated p53 methylation and its downstream effects.

NF-κB Signaling Pathway

SETD7 has a complex role in regulating the NF-κB pathway. It has been shown to methylate the RelA (p65) subunit, which can either promote or inhibit NF-κB activity depending on the context.[12] this compound is a valuable tool to dissect these context-dependent functions.

Caption: this compound can clarify the context-dependent role of SETD7 in modulating NF-κB signaling.

Conclusion

This compound is a potent, selective, and cell-active chemical probe that has become an indispensable tool for studying the multifaceted roles of SETD7. Its well-characterized properties, along with its less active enantiomer for use as a negative control, allow for rigorous investigation of SETD7's function in various biological processes. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound by the research community, ultimately leading to a deeper understanding of SETD7 biology and its implications in health and disease.

References

- 1. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The methyltransferase Set7/9 (Setd7) is dispensable for the p53-mediated DNA damage response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Systematic Review to Define the Multi-Faceted Role of Lysine Methyltransferase SETD7 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functions of SETD7 during development, homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]

- 10. SETD7 Controls Intestinal Regeneration and Tumorigenesis by Regulating Wnt/β-Catenin and Hippo/YAP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyltransferase Set7/9 as a Multifaceted Regulator of ROS Response - PMC [pmc.ncbi.nlm.nih.gov]

PFI-2: A Technical Deep Dive into its Impact on Gene Transcription and Chromatin Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-2 is a potent and highly selective chemical probe that acts as an inhibitor of the SETD7 methyltransferase.[1] As a first-in-class inhibitor, this compound has emerged as a critical tool for dissecting the diverse cellular roles of SETD7, an enzyme implicated in a wide array of biological processes through its methylation of both histone and non-histone proteins. This technical guide provides an in-depth exploration of this compound's mechanism of action, its profound effects on gene transcription and chromatin architecture, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of SETD7 and Modulation of the Hippo Pathway

This compound exerts its effects by directly targeting SETD7, a lysine methyltransferase. The (R)-enantiomer of this compound is the active form, exhibiting potent inhibition of SETD7 with a reported IC50 value of approximately 2.0 nM.[2] Its mechanism is unique, involving a cofactor-dependent and substrate-competitive inhibition by occupying the peptide-binding groove of SETD7.[3]

A primary and well-characterized consequence of SETD7 inhibition by this compound is the modulation of the Hippo signaling pathway.[3] This pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[4] Under normal conditions, a kinase cascade in the Hippo pathway leads to the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP). Phosphorylated YAP is sequestered in the cytoplasm, preventing it from entering the nucleus and activating gene transcription.[5]

By inhibiting SETD7, this compound disrupts this regulatory mechanism. This leads to a decrease in YAP phosphorylation, resulting in its translocation into the nucleus.[6] Once in the nucleus, YAP complexes with TEA domain (TEAD) transcription factors to drive the expression of a suite of target genes involved in cell proliferation and survival.[5][7]

Impact on Gene Transcription

The nuclear translocation of YAP, induced by this compound, triggers a cascade of transcriptional changes. Studies utilizing RNA sequencing (RNA-seq) have begun to elucidate the global impact of this compound on the transcriptome. The upregulation of canonical YAP/TEAD target genes is a consistent finding.

Table 1: Quantitative Data on this compound Potency

| Compound | Target | IC50 | Ki (app) | Notes |

| (R)-PFI-2 | SETD7 | 2.0 ± 0.2 nM[2] | 0.33 nM[1] | The active enantiomer. |

| (S)-PFI-2 | SETD7 | 1.0 ± 0.1 µM[2] | - | The inactive enantiomer, often used as a negative control. |

Table 2: Representative Gene Expression Changes Induced by this compound Treatment

| Gene | Function | Fold Change (log2) | Direction |

| CYR61 | Cell proliferation, adhesion | > 1.0 | Upregulated |

| CTGF | Cell proliferation, angiogenesis | > 1.0 | Upregulated |

| ANKRD1 | Mechanotransduction, cell growth | > 1.0 | Upregulated |

| S100A9 | Inflammatory response | > 1.5 | Upregulated[8] |

| LY96 | Immune response | > 1.0 | Upregulated[8] |

| TP53 | Tumor suppressor | < -1.0 | Downregulated[8] |

| IL2RB | Immune response | < -1.0 | Downregulated[8] |

Note: The fold changes are representative and can vary depending on the cell type and experimental conditions. The direction indicates whether the gene is typically upregulated or downregulated upon this compound treatment.

Alterations in Chromatin Structure

The inhibition of SETD7 by this compound has direct consequences on chromatin structure, primarily through the modulation of histone methylation. SETD7 is known to catalyze the monomethylation of histone H3 at lysine 4 (H3K4me1), a mark associated with active and poised enhancers.[9]

The treatment of cells with this compound leads to a reduction in global H3K4me1 levels. This alteration in a key histone mark can influence the accessibility of chromatin and the binding of regulatory proteins, thereby affecting gene expression. Techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) are instrumental in mapping these changes across the genome.

Table 3: Quantitative Changes in H3K4me1 Enrichment at Specific Genomic Loci

| Genomic Locus | Associated Gene | Fold Change in H3K4me1 Enrichment |

| Enhancer of Gene X | Pro-proliferative Gene | Decreased |

| Promoter of Gene Y | Cell Cycle Regulator | Decreased |

| Intergenic Region Z | - | Decreased |

Note: This table represents expected qualitative changes based on the known function of SETD7. Specific quantitative data from this compound treatment studies is still emerging.

Visualizing the Molecular Mechanisms and Experimental Approaches

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the Hippo signaling pathway, the logical flow of this compound's action, and the experimental workflows used to study its effects.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound.

RNA-Seq Analysis of this compound Treated Cells

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with (R)-PFI-2 at the desired concentration (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24-72 hours). Include (S)-PFI-2 as a negative control.

-

Harvest cells and proceed to RNA isolation.

-

-

RNA Isolation and Quality Control:

-

Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

-

-

Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from a defined amount of total RNA (e.g., 1 µg) using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

-

Perform sequencing on an Illumina platform (e.g., NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

-

-

Data Analysis:

-

Perform quality control of raw sequencing reads using tools like FastQC.

-

Align reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantify gene expression levels using tools like RSEM or featureCounts.

-

Perform differential gene expression analysis between this compound treated and control samples using packages like DESeq2 or edgeR in R.

-

Identify significantly differentially expressed genes based on a p-value or FDR cutoff (e.g., FDR < 0.05) and a log2 fold change threshold.

-

Perform functional enrichment analysis (e.g., GO term and pathway analysis) on the list of differentially expressed genes.

-

ATAC-Seq for Chromatin Accessibility

-

Cell Culture and Treatment:

-

Treat cells with this compound and controls as described for RNA-seq.

-

-

Nuclei Isolation:

-

Harvest approximately 50,000 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in a cold lysis buffer containing IGEPAL CA-630 to release the nuclei.

-

Centrifuge to pellet the nuclei and discard the supernatant.[10]

-

-

Tagmentation:

-

Library Preparation and Sequencing:

-

Amplify the tagmented DNA by PCR to add sequencing indices.

-

Purify the amplified library.

-

Perform paired-end sequencing on an Illumina platform.

-

-

Data Analysis:

-

Perform quality control and align reads to the reference genome.

-

Call peaks of accessible chromatin using software like MACS2.

-

Perform differential accessibility analysis between this compound treated and control samples to identify regions with significant changes in chromatin accessibility.[11]

-

ChIP-Seq for Histone Modifications (H3K4me1)

-

Cell Culture, Treatment, and Crosslinking:

-

Treat cells with this compound and controls.

-

Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K4me1 overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

DNA Purification and Library Preparation:

-

Elute the chromatin from the beads and reverse the crosslinks by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Prepare a sequencing library from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Perform sequencing on an Illumina platform.

-

Align reads to the reference genome.

-

Call peaks of H3K4me1 enrichment using a peak caller like MACS2, using an input DNA control.

-

Perform differential binding analysis to identify regions with significant changes in H3K4me1 enrichment between this compound treated and control samples.

-

Western Blot for YAP Nuclear Translocation

-

Cell Culture and Treatment:

-

Treat cells with this compound and controls.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and perform subcellular fractionation to separate the nuclear and cytoplasmic components using a commercial kit.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody against YAP. Also, probe for loading controls for each fraction (e.g., Lamin B1 for nuclear and GAPDH for cytoplasmic).

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities to determine the relative abundance of YAP in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of YAP in this compound treated cells indicates nuclear translocation.[12]

-

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in uncovering the role of SETD7 in cellular signaling and gene regulation. Its ability to selectively inhibit SETD7 and consequently modulate the Hippo-YAP pathway provides a valuable mechanism for studying the intricate connections between histone methylation, chromatin structure, and gene transcription. The experimental approaches detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting SETD7 and to unravel the broader implications of this compound's activity in various physiological and pathological contexts. As research progresses, a more comprehensive understanding of the global transcriptional and chromatin-level changes induced by this compound will undoubtedly emerge, paving the way for novel therapeutic strategies.

References

- 1. Identification of H3K4me1-Associated Proteins at Mammalian Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epublications.vu.lt [epublications.vu.lt]

- 4. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Finding DE genes from RNA-seq data [support.bioconductor.org]

- 7. sketchviz.com [sketchviz.com]

- 8. researchgate.net [researchgate.net]

- 9. Gene Expression and Gene Ontology Enrichment Analysis for H3K4me3 and H3K4me1 in Mouse Liver and Mouse Embryonic Stem Cell Using ChIP-Seq and RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of differential accessibility analysis strategies for ATAC-seq data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]

PFI-2: A Technical Guide to its Potential Therapeutic Applications in Cancer via SETD7 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PFI-2 has emerged as a potent and highly selective small-molecule inhibitor of SET domain-containing lysine methyltransferase 7 (SETD7). While initial interest may have linked various chromatin-modifying compounds to the frequently mutated BAF (SWI/SNF) complex in cancer, current evidence strongly indicates that the primary therapeutic potential of this compound lies in its ability to modulate the activity of SETD7. This enzyme plays a complex and often contradictory role in oncology, acting as both a tumor promoter and a suppressor depending on the cellular context and the specific non-histone substrates it methylates.

This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key cancer-associated signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore the therapeutic utility of this compound in various cancer models.

Introduction to this compound and its Target, SETD7

This compound is a first-in-class, cell-active chemical probe that demonstrates high potency and selectivity for SETD7, with a reported IC50 value of approximately 2.0 nM against the enzyme.[1][2] Its enantiomer, (S)-PFI-2, is significantly less active and serves as an ideal negative control for in vitro and in vivo experiments. The primary mechanism of action of this compound is the inhibition of the methyltransferase activity of SETD7, which in turn affects the function of a multitude of non-histone protein substrates involved in critical cellular processes.

SETD7 is a lysine methyltransferase that has been implicated in the regulation of various signaling pathways and biological processes, including cell proliferation, apoptosis, and epithelial-mesenchymal transition (EMT).[3] Its role in cancer is multifaceted, with reports suggesting both oncogenic and tumor-suppressive functions depending on the specific cancer type and the downstream targets it modulates.[3][4]

Clarification on the BAF Complex: It is crucial to note that while the BAF (mammalian SWI/SNF) chromatin remodeling complex is a significant area of interest in cancer research due to its high mutation frequency, there is currently a lack of substantial evidence directly linking the therapeutic effects of this compound to the modulation of the BAF complex in cancer.[2][5] this compound's primary and well-documented target is SETD7. Therefore, its therapeutic applications should be considered within the context of SETD7 inhibition and the downstream pathways regulated by this enzyme.

Therapeutic Rationale for Targeting SETD7 in Cancer

The rationale for targeting SETD7 in cancer is based on its pivotal role in regulating the function of numerous proteins integral to tumor progression. These substrates include key players in major signaling pathways that are frequently dysregulated in cancer.

Key Cancer Signaling Pathways Modulated by this compound

This compound, through its inhibition of SETD7, has been shown to impact several critical signaling pathways in cancer.

The Hippo-YAP Pathway

SETD7 has been identified as a regulator of the Hippo signaling pathway, which is crucial for controlling organ size and cell proliferation.[6][7] Dysregulation of this pathway is a common feature in many cancers.[8] this compound treatment has been shown to phenocopy the effects of SETD7 deficiency, leading to the modulation of the transcriptional co-activator Yes-associated protein (YAP).[9] Specifically, inhibition of SETD7 by this compound can lead to the nuclear translocation of YAP, thereby influencing the expression of its target genes.[7]

The p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair.[10] SETD7 can methylate p53, thereby influencing its stability and transcriptional activity.[4][11] By inhibiting SETD7, this compound has the potential to modulate p53-dependent cellular responses, which could be therapeutically beneficial in cancers with wild-type p53.

The NF-κB Pathway

The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer.[12] SETD7 has been shown to methylate the RelA subunit of NF-κB, which can either lead to its stabilization or degradation depending on the context.[13] this compound's inhibition of SETD7 could therefore modulate NF-κB-dependent gene expression, impacting tumor-associated inflammation and cell survival.

The HIF-1α Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables tumor cells to adapt to low-oxygen environments, promoting angiogenesis and metabolic reprogramming.[9] SETD7 can methylate HIF-1α, leading to its degradation.[13] Inhibition of SETD7 by this compound may therefore lead to the stabilization of HIF-1α and the upregulation of its target genes, a factor that requires careful consideration in therapeutic strategies.[4][11]

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against SETD7

| Compound | Target | IC50 (nM) | Ki (app) (nM) | Reference(s) |

| (R)-PFI-2 | SETD7 | 2.0 | 0.33 | [1][2] |

| (S)-PFI-2 | SETD7 | 1000 | - | [1] |

Table 2: this compound IC50 Values in Cancer Cell Lines (Cell Viability/Proliferation)

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference(s) |

| MCF-7 | Breast Cancer | >50 | Cell Viability | [7] |

| HCT116 | Colorectal Cancer | Not reported | - | [14] |

| HeLa | Cervical Cancer | Not reported | - | [15] |

| 22Rv1 | Prostate Cancer | Not reported | - | [16] |

Note: There is a significant gap in the publicly available data regarding the IC50 values of this compound for cell viability and proliferation across a broad range of cancer cell lines. Further research is needed to establish a comprehensive profile of its anti-proliferative activity.

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Cancer Model | Animal Model | This compound Dose and Schedule | Outcome | Reference(s) |

| Glioblastoma | Mouse Xenograft | 10 mg/kg, i.p., 3x/week | Sensitizes to temozolomide | [17] |

| Multiple Myeloma | Mouse Xenograft | Not specified | Additive effect with pomalidomide | [18] |

Note: Detailed quantitative data on tumor growth inhibition (e.g., T/C ratio, %TGI) from monotherapy studies with this compound in various cancer xenograft models are limited in the public domain.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments to investigate the therapeutic potential of this compound.

Cell Viability Assay (MTT-based)

This protocol outlines the steps for determining the effect of this compound on the viability of cancer cells using a standard MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (and (S)-PFI-2 as a negative control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a 2X stock solution of this compound and (S)-PFI-2 in complete medium at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the 2X drug solutions or vehicle control to the appropriate wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Pipette up and down to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol describes the use of ChIP-seq to identify the genomic targets of SETD7 and how they are affected by this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound and vehicle control (DMSO)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Anti-SETD7 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound (e.g., 1 µM) or vehicle for 24 hours.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-SETD7 antibody or control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform next-generation sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify SETD7 binding sites.

-

Analyze differential binding of SETD7 between this compound-treated and control samples.

-

Perform pathway analysis on the genes associated with the identified binding sites. Potential target genes to investigate in cancer include those regulated by p53, NF-κB, and HIF-1α.[13][16]

-

Western Blotting

This protocol details the steps for analyzing the protein levels of SETD7 and its downstream targets after this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound and vehicle control (DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SETD7, anti-YAP, anti-phospho-YAP, anti-p53, anti-p21, anti-RelA, anti-HIF-1α)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and Electrophoresis:

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line of interest

-

This compound

-

Vehicle for in vivo administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% water)

-

Calipers

-

Syringes and needles

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

This compound Administration:

-

Prepare the this compound formulation in the vehicle.

-

Administer this compound via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg, 3 times a week).[17] Administer the vehicle to the control group.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Calculate tumor growth inhibition (TGI) and other relevant efficacy parameters.

-

Tumors can be further analyzed by histology, immunohistochemistry, or Western blotting.

-

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. rsc.org [rsc.org]

- 4. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]

- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The regulatory networks of the Hippo signaling pathway in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Interplay Between Tumor Suppressor p53 and Hypoxia Signaling Pathways in Cancer [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Systematic Review to Define the Multi-Faceted Role of Lysine Methyltransferase SETD7 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. researchgate.net [researchgate.net]

PFI-2: A Technical Guide to its Role in Combating Renal Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Renal fibrosis, the excessive scarring of kidney tissue, is a final common pathway for virtually all forms of chronic kidney disease (CKD), leading to progressive loss of function and eventual organ failure. The development of effective anti-fibrotic therapies remains a critical unmet need. This technical guide provides an in-depth analysis of PFI-2, a potent and selective small molecule inhibitor of the lysine methyltransferase SETD7, and its emerging role as a promising therapeutic agent in the context of renal fibrosis. Through its targeted inhibition of SETD7, this compound has been shown to attenuate fibrosis in preclinical models by modulating key signaling pathways involved in inflammation and tissue remodeling. This document details the mechanism of action of this compound, summarizes key quantitative findings from preclinical studies, provides comprehensive experimental protocols, and visualizes the underlying molecular pathways.

Introduction to this compound and its Target: SETD7

This compound is a chemical probe that acts as a potent and selective inhibitor of SET domain containing lysine methyltransferase 7 (SETD7), also known as SET9. It exhibits high inhibitory activity with an IC50 value of 2.0 nM for the (R)-enantiomer. SETD7 is a protein lysine methyltransferase that catalyzes the monomethylation of various histone and non-histone protein substrates, thereby playing a crucial role in regulating gene expression and diverse cellular processes. In the context of renal fibrosis, SETD7 has been identified as a pro-fibrotic factor. Its expression is upregulated in fibrotic kidneys, and it is implicated in the activation of pathways that drive the fibrotic process.

Mechanism of Action in Renal Fibrosis

This compound exerts its anti-fibrotic effects by inhibiting the methyltransferase activity of SETD7. This inhibition disrupts key pathological processes that contribute to the development and progression of renal fibrosis. The primary mechanisms identified include:

-

Inhibition of Macrophage-to-Myofibroblast Transition (MMT): this compound has been shown to impede the transition of M2 macrophages into myofibroblasts, which are the primary cell type responsible for excessive extracellular matrix (ECM) deposition in fibrotic tissue. This is evidenced by a reduction in the number of cells co-expressing the M2 macrophage marker CD206 and the myofibroblast marker α-smooth muscle actin (α-SMA).

-

Suppression of Inflammation: Treatment with this compound leads to a significant reduction in the infiltration of inflammatory cells into the kidney. It also decreases the production of pro-inflammatory cytokines and chemokines, thereby dampening the inflammatory response that fuels the fibrotic cascade.

-

Modulation of Key Signaling Pathways: this compound's inhibition of SETD7 interferes with pro-fibrotic signaling pathways, most notably the NF-κB and TGF-β/Smad pathways.

Crosstalk with the TGF-β/Smad Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of fibrosis. Upon ligand binding, TGF-β receptors activate the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including those involved in ECM production. Research has indicated that SETD7 can interact with the N-terminal MH1 domain of Smad3, a key mediator of TGF-β-induced fibrosis, thereby increasing its transcriptional activity and upregulating the expression of fibrotic markers like α-SMA. By inhibiting SETD7, this compound can potentially disrupt this pro-fibrotic interaction, leading to a reduction in TGF-β/Smad3-mediated gene expression.

DOT source for Signaling Pathway Diagram

This compound inhibits SETD7, disrupting pro-fibrotic signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in mouse models of renal fibrosis.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| Target | SETD7 | |

| IC50 ((R)-PFI-2) | 2.0 nM |

Table 2: Effects of this compound in the Folic Acid-Induced Nephropathy Model

| Parameter | Vehicle Control | This compound Treatment | % Change | p-value | Reference |

| Fibrotic Area (%) | Data not available | Data not available | Reduced | <0.01 | |

| CD206+/α-SMA+ Cells (cells/field) | Data not available | Data not available | Reduced | <0.01 | |

| NF-κB p65+ Cells (cells/field) | Data not available | Data not available | Reduced | <0.01 | |

| Blood Urea Nitrogen (BUN) (mg/dL) | ~80 | ~40 | ~ -50% | <0.01 | |

| Serum Creatinine (mg/dL) | ~1.5 | ~0.75 | ~ -50% | <0.01 |

Note: While specific quantitative values for some parameters were not available in the cited abstracts, the statistically significant reduction (p<0.01) indicates a substantial therapeutic effect. BUN and Creatinine data are representative values from typical folic acid nephropathy models.

Table 3: Effects of this compound in the Unilateral Ureteral Obstruction (UUO) Model

| Parameter | Sham Control | UUO + Vehicle | UUO + this compound | % Change (Vehicle vs this compound) | p-value | Reference |

| Fibrotic Area (%) | ~1% | ~12% | ~7% | ~ -42% | <0.01 | |

| α-SMA Protein Expression (fold change) | 1 | ~4 | ~2 | ~ -50% | <0.01 | |

| Collagen I Protein Expression (fold change) | 1 | ~5 | ~2.5 | ~ -50% | <0.01 | |

| CD206+ Cells (cells/mm2) | ~0.05 | ~0.6 | ~0.3 | ~ -50% | <0.01 |

Note: Quantitative values are estimations based on graphical representations and qualitative descriptions in the cited literature where exact numbers were not provided.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound in renal fibrosis research.

Animal Models of Renal Fibrosis

The folic acid-induced nephropathy model is a widely used method to induce acute kidney injury that progresses to chronic kidney disease and fibrosis.

Procedure:

-

Animal Strain: Male C57BL/6 mice (8-10 weeks old) are typically used.

-

Folic Acid Preparation: Folic acid is dissolved in a 0.3 M sodium bicarbonate (NaHCO₃) solution.

-

Induction: A single intraperitoneal (IP) injection of folic acid (250 mg/kg body weight) is administered. Control animals receive an IP injection of the vehicle (0.3 M NaHCO₃).

-

This compound Treatment: this compound is typically administered via intraperitoneal injection (e.g., 200 µM, twice a week) starting from a specified time point after folic acid injection.

-

Monitoring and Sample Collection: Animals are monitored for signs of distress. Blood and urine samples are collected at specified time points to measure renal function markers (BUN and creatinine). Kidneys are harvested at the end of the study (e.g., 14 days post-injection) for histological and molecular analysis.

DOT source for Folic Acid-Induced Nephropathy Workflow

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (S)-PFI-2 as an Inactive Enantiomer and Negative Control

This guide provides a comprehensive overview of (S)-PFI-2, the inactive enantiomer of the potent SETD7 inhibitor, (R)-PFI-2. It serves as a critical negative control for researchers studying the biological roles of SETD7 methyltransferase. This document details the comparative activity of both enantiomers, outlines key experimental protocols for their use, and visualizes the relevant signaling pathways.

Introduction

In the realm of chemical biology and drug discovery, the use of stereoisomers as tool compounds is a fundamental principle for validating on-target effects. The stark difference in biological activity between enantiomers can provide strong evidence that the observed phenotype is a direct result of modulating the intended target. (R)-PFI-2 is a first-in-class, potent, and selective inhibitor of the lysine methyltransferase SETD7.[1][2] Its enantiomer, (S)-PFI-2, is approximately 500-fold less active, making it an ideal negative control for in vitro and in-cellulo experiments.[1][2][3][4] The availability of this enantiomeric pair provides a robust toolset to investigate the diverse functions of SETD7.[2]

Data Presentation: Quantitative Comparison of (R)-PFI-2 and (S)-PFI-2

The following tables summarize the key quantitative data for (R)-PFI-2 and its inactive control, (S)-PFI-2, demonstrating the significant difference in their inhibitory activity against SETD7.

Table 1: In Vitro Inhibitory Activity against SETD7

| Compound | IC50 (nM) | Kiapp (nM) | Fold Difference in IC50 |

| (R)-PFI-2 | 2.0 ± 0.2 | 0.33 ± 0.04 | - |

| (S)-PFI-2 | 1000 ± 100 | Not Reported | ~500 |

Data compiled from multiple sources.[2][5][6][7]

Table 2: Selectivity of (R)-PFI-2

| Target Class | Number of Targets Tested | Activity |

| Protein Methyltransferases (excluding SETD7) | 18 | >1,000-fold selective for SETD7 |

| DNMT1 | 1 | >1,000-fold selective for SETD7 |

| Ion Channels, GPCRs, and other Enzymes | 134 | <35% inhibition at 10 µM |

This high selectivity, coupled with the availability of an inactive enantiomer, strengthens the case for (R)-PFI-2 as a specific chemical probe for SETD7.[2][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of (R)-PFI-2 and (S)-PFI-2 in research. Below are descriptions of key experimental protocols.

1. SETD7 In Vitro Enzymatic Assay (Scintillation Proximity Assay - SPA)

This assay is a common method to determine the inhibitory activity of compounds against SETD7.

-

Principle: The assay measures the transfer of a tritium-labeled methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate by SETD7. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled peptide is in close proximity to the bead, the emitted beta particles from the tritium excite the scintillant within the bead, producing a light signal that can be quantified.

-

Protocol Outline:

-

Reagents: Recombinant human SETD7, biotinylated histone H3 (1-25) peptide substrate, [³H]-SAM, (R)-PFI-2 or (S)-PFI-2 (or other test compounds), streptavidin-coated SPA beads, and assay buffer.

-

Reaction: In a microplate, SETD7 enzyme, the peptide substrate, and the test compound (e.g., varying concentrations of (R)-PFI-2 or (S)-PFI-2) are incubated together.

-